molecular formula C12H11NO3 B1361800 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid CAS No. 53164-36-6

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

Cat. No. B1361800
CAS RN: 53164-36-6
M. Wt: 217.22 g/mol
InChI Key: NDYCTYRHTJYACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of “4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid” is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .


Chemical Reactions Analysis

Quinoline compounds, including “4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, one study reported the preparation of quinoline-4-carboxylic acid in good to excellent yields . The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .

Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

A study explored the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids, demonstrating its effectiveness in vivo due to its high solubility and low fluorescence. This makes it useful in caging biological messengers (Fedoryak & Dore, 2002).

Phosphorescent Emissions in Copper(I) Complexes

Research on phosphorescent emissions of phosphine copper(I) complexes involved the use of 8-hydroxyquinoline carboxylic acid analogue ligands. These complexes exhibited remarkable photophysical properties, showing potential for applications in material science (Małecki et al., 2015).

Gas Phase Reaction in Mass Spectrometry

In mass spectrometry, substituted isoquinolines, including hydroxyquinoline carboxylic acids, showed a unique gas-phase formation of carboxylic acids, useful for analyzing prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Synthesis of Organic Polymers

A study involving 4-hydroxymandelic acid, a typical α-hydroxy acid, revealed the formation of polymers containing carboxyl groups and phenolic moieties through C–C bond formation and lactone formation. This led to the development of novel organic polymers with poly(benzofuran-co-arylacetic acid) structures (Nan et al., 2017).

Luminescent Ruthenium(II) Complexes

Luminescent phosphine ruthenium(II) complexes using 8-hydroxyquinoline derivative ligands were synthesized. These complexes displayed emission properties influenced by the substituents of the quinoline moiety, suggesting potential applications in luminescence-based technologies (Maroń et al., 2016).

Tautomerism in Hydroxyquinoline Carboxylic Acids

A study on the tautomerism in hydroxyquinoline carboxylic acids utilized NMR spectroscopy to characterize these compounds in solution and solid states, enhancing our understanding of their chemical behavior (Gudat et al., 2008).

properties

IUPAC Name

7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-4-8-10(7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYCTYRHTJYACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352759
Record name 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

CAS RN

53164-36-6
Record name 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53164-36-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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